Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam ring with a hydroxyl group at the fourth position, a benzyl group at the first position, and an ethyl ester group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrrolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The carbonyl group at the fifth position can be reduced to form a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-Benzyl-4-oxo-pyrrolidine-3-carboxylate: This compound lacks the hydroxyl group at the fourth position, which may affect its reactivity and biological activity.
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-2-carboxylate: This compound has a different substitution pattern on the pyrrolidine ring, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLEHPCPKSCPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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